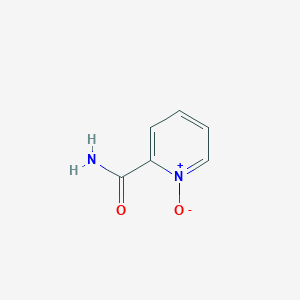

Pyridine-2-carboxamide 1-oxide

Description

Theoretical Frameworks for Pyridine (B92270) N-Oxide Reactivity and Structure

The chemical behavior of Pyridine-2-carboxamide 1-oxide is fundamentally governed by the electronic and structural characteristics of the pyridine N-oxide core. The introduction of an oxygen atom to the nitrogen of the pyridine ring significantly alters its properties compared to the parent pyridine molecule.

Structure: Pyridine N-oxide is a planar, aromatic molecule. wikipedia.org The N-oxide bond introduces a significant dipole moment (4.37 D for pyridine N-oxide vs. 2.03 D for pyridine), creating a stable dipolar species. scripps.edu The N–O bond length is approximately 1.34 Å, and the C–N–C bond angle is widened to about 124° from 117° in pyridine. wikipedia.org This structural arrangement facilitates the delocalization of electrons from the oxygen atom into the pyridine ring. chemtube3d.com

Reactivity: The N-oxide group profoundly influences the reactivity of the pyridine ring. It is five orders of magnitude less basic than pyridine itself. wikipedia.org The oxygen atom can donate electron density into the ring through resonance, which increases the electron density at the C2, C4, and C6 positions. chemtube3d.combhu.ac.in This enhanced electron density makes the pyridine N-oxide ring more susceptible to electrophilic aromatic substitution than pyridine, directing incoming electrophiles to the 2- and 4-positions. bhu.ac.in

Conversely, the electronegative oxygen atom can also withdraw electron density from the ring, particularly upon protonation or coordination to an electrophile. This effect, combined with the resonance stabilization of anionic intermediates, renders the 2- and 4-positions susceptible to nucleophilic attack. scripps.edubhu.ac.inyoutube.com This dual reactivity allows for the strategic functionalization of the pyridine ring, making pyridine N-oxides versatile intermediates in organic synthesis. bhu.ac.in

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H6N2O2 | nih.govlookchem.com |

| Molecular Weight | 138.12 g/mol | nih.gov |

| CAS Number | 6974-72-7 | nih.govlookchem.com |

| Boiling Point | 514.7°C at 760 mmHg | lookchem.com |

| Density | 1.34 g/cm3 | lookchem.com |

Strategic Importance of Carboxamide Functionalization in Heterocyclic Scaffolds

The carboxamide functional group (-CONH₂) is a cornerstone in the design of functional molecules, particularly within heterocyclic frameworks. Its strategic importance stems from its unique structural and chemical properties.

The amide bond is notably stable due to resonance, which imparts a partial double-bond character to the C-N bond. researchgate.net This stability is a crucial feature in the development of robust pharmaceutical compounds and materials. jocpr.com Furthermore, the carboxamide group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and directional intermolecular interactions. researchgate.netjocpr.com This characteristic is vital for molecular recognition, influencing how molecules bind to biological targets like enzymes and receptors, and for the self-assembly of supramolecular structures. jocpr.comdergipark.org.tr

In medicinal chemistry, carboxamides are considered key pharmacophores. jocpr.com They are present in a vast number of natural products and synthetic drugs, contributing to their biological activity and favorable pharmacological properties, such as improved solubility and stability compared to their carboxylic acid precursors. researchgate.netjocpr.com The incorporation of carboxamide groups into heterocyclic scaffolds is a widely used strategy to enhance the stability, activity, and therapeutic potential of drug candidates. researchgate.netjocpr.comopenmedicinalchemistryjournal.com The ability of the carboxamide's nitrogen and oxygen atoms to act as donor atoms also makes them effective ligands for coordinating with metal ions. dergipark.org.trresearchgate.net

Overview of Contemporary Research Directions for this compound and its Structural Analogs

Current research on this compound and its analogs spans coordination chemistry, materials science, and medicinal chemistry, driven by the compound's versatile chemical nature.

One significant area of research is in coordination chemistry, particularly for the separation of f-block elements. Studies have explored N-oxo pyridine 2-carboxamide (B11827560) ligands for the selective extraction of lanthanides and actinides. researchgate.net Research has shown that these ligands can act as bidentate chelators, bonding through both the N-oxo and amide oxygen atoms, and have demonstrated potential for separating actinide ions like Pu⁴⁺ and UO₂²⁺ from lanthanides in nuclear waste treatment processes. researchgate.net These ligands exhibit good stability against radiation and acid, which is crucial for such applications. researchgate.net

In medicinal chemistry, structural analogs of this compound are being investigated for various therapeutic applications. For example, pyridine carbothioamide analogs, where the carboxamide oxygen is replaced by sulfur, have shown promise as anti-inflammatory agents. tandfonline.com Other research has focused on the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides as potential agents against Mycobacterium tuberculosis. acs.org The oxidative dimerization of these thienopyridine carboxamides has also been studied to create novel polyheterocyclic structures with potential biological activities. acs.orgnih.gov

The versatility of the pyridine N-oxide and carboxamide moieties continues to inspire the synthesis of novel derivatives for a wide range of applications, from catalysis to the development of new therapeutic agents. researchgate.netrsc.org

Properties of Selected Pyridine N-Oxide Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Pyridine N-oxide | C5H5NO | 95.10 | nih.gov |

| Picolinic acid N-oxide | C6H5NO3 | 139.11 | nih.gov |

| Picolinamide (B142947) | C6H6N2O | 122.125 | chemsrc.com |

| 4,4'-Bipyridine-N,N'-dioxide | C10H8N2O2 | 188.18 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(9)5-3-1-2-4-8(5)10/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWOLIYQEGUHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-72-7 | |

| Record name | 2-Pyridinecarboxamide, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC18388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carboxamide 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Pyridine 2 Carboxamide 1 Oxide and Advanced Derivatives

De Novo Synthesis Approaches for Pyridine-2-carboxamide 1-oxide

While the direct de novo construction of the this compound scaffold is not a common one-step process, multi-step sequences starting from acyclic precursors or other heterocyclic systems represent a viable strategy. The pyridine (B92270) ring itself is often constructed first, followed by functionalization. Classic methods for pyridine synthesis, such as the Chichibabin or Hantzsch syntheses, can provide substituted pyridine cores which are then further elaborated. researchgate.net

A more targeted approach involves building the desired functionality onto a pre-existing, commercially available pyridine derivative. For instance, a common pathway to pyridine-2-carboxamides involves the hydrolysis of a 2-cyanopyridine (B140075) precursor. A patented process describes the reaction of a 2-cyano-5-halopyridine with 1,2-diaminoethane to form a 2-(5-halopyridin-2-yl)-1H-imidazoline intermediate. google.com Subsequent hydrolysis of this intermediate yields the corresponding N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide. google.com Following the formation of the carboxamide, the final N-oxidation step can be achieved. The oxidation of the pyridine nitrogen is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), in a suitable solvent like dichloromethane. nih.govgoogle.com This final oxidation step converts the substituted pyridine-2-carboxamide into the target this compound derivative.

Targeted Synthesis of N-Oxo Pyridine 2-Carboxamide (B11827560) Ligands with Diverse Substitutions

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for specific applications, such as metal ion chelation.

A flexible method has been developed for creating a library of pyridine-N-oxides containing ureido or carbamoyl (B1232498) fragments at the 2-position. researchgate.net This strategy begins with the oxidation of readily available N,N-dimethyl-N′-(pyridin-2-yl)ureas to their corresponding N-oxides. The key step is a subsequent modification of the dimethylureide group. When the N-oxide of N,N-dimethyl-N′-(pyridin-2-yl)urea is heated to 90 °C in the presence of various primary or secondary amines, it undergoes a transamination reaction. researchgate.net This process allows for the exchange of the dimethylamine (B145610) unit with a wide range of other alkyl or aryl amines, yielding diverse N-alkyl/aryl-N'-(pyridin-2-yl)urea N-oxides in yields ranging from 24% to 99% without losing the N-oxide functionality. researchgate.net Furthermore, heating the same precursor in an alcohol solution at 120 °C provides access to the corresponding carbamate (B1207046) N-oxides. researchgate.net This modular approach enables the late-stage diversification of the carboxamide moiety, providing a powerful tool for generating libraries of ligands.

The synthesis of dissymmetric ligands incorporating both phosphoryl and amide functionalities on a pyridine N-oxide core has been reported. researchgate.net These complex ligands are of interest for their coordination properties with metal ions. The synthesis can start from precursor molecules like 2-{6-[((diphenylphosphoryl)methyl)pyridin-2-yl]methyl}isoindoline-1,3-dione, which is then N-oxidized to form 2-[(1,3-dioxoisoindolin-2-yl)methyl]-6-[(diphenylphosphoryl)methyl]pyridine 1-oxide. researchgate.net Subsequent deprotection of the amine yields the target ligand, 2-(aminomethyl)-6-[(diphenylphosphoryl)methyl]pyridine 1-oxide. researchgate.net This synthetic route demonstrates the successful incorporation of a bulky and electronically significant phosphoryl group onto the pyridine N-oxide framework, which already contains a protected amide-like functionality.

In line with the principles of green chemistry, environmentally benign methods for the synthesis of pyridine carboxamides have been developed. These approaches aim to replace toxic solvents and harsh reagents. One such method involves the use of the ionic liquid tetrabutylammonium (B224687) bromide (TBAB) as the reaction medium for the amidation reaction. researchgate.net For example, the ligand N-(8-quinolyl)pyridine-2-carboxamide has been successfully prepared using TBAB, eliminating the need for toxic solvents like pyridine. researchgate.netiut.ac.ir

Another innovative and environmentally friendly approach is the use of electrochemistry. An external chemical oxidant-free method for synthesizing pyridine carboxamides from pyridine carbohydrazides and amines has been achieved in an aqueous medium. researchgate.net This electrochemical method utilizes potassium iodide as a mediator and provides a sustainable route for amide bond formation at room temperature. researchgate.net

Table 1: Benign Synthetic Routes for Pyridine Carboxamide Formation

| Method | Starting Materials | Reaction Medium | Catalyst/Mediator | Key Advantage | Reference |

|---|---|---|---|---|---|

| Ionic Liquid Synthesis | Pyridine-2-carboxylic acid, 8-aminoquinoline | Tetrabutylammonium bromide (TBAB) | Triphenylphosphite | Avoids toxic solvents | researchgate.net |

| Electrochemical Synthesis | Pyridine carbohydrazides, Amines | Water | Potassium Iodide (KI) | Oxidant-free, green solvent | researchgate.net |

Advanced Oxidative Strategies for this compound Functionalization

The N-oxidation of the pyridine ring is a critical step in the synthesis of the target compound and its derivatives. While chemical oxidants are common, biocatalytic methods are emerging as powerful, selective, and sustainable alternatives.

Biocatalysis offers a highly efficient and regioselective route for the N-oxidation of aromatic heterocycles. A whole-cell biocatalysis system based on a soluble di-iron monooxygenase (PmlABCDEF) produced in Pseudomonas species has been shown to effectively convert various pyridine, pyrazine (B50134), and pyrimidine (B1678525) derivatives into their corresponding N-oxides on a preparative scale. nih.gov This method is often more productive than standard chemical oxidation using mCPBA, especially when high regioselectivity is required. nih.gov For instance, resting cells of Pseudomonas putida KT2440 and Pseudomonas sp. MIL9 were able to convert pyridine into pyridine N-oxide with conversion yields of 34% and 30%, respectively. nih.gov This biocatalytic approach represents a significant advancement for the practical, laboratory-scale synthesis of aromatic N-oxides. nih.gov

Table 2: Biocatalytic N-Oxidation of Pyridine Derivatives

| Biocatalyst | Substrate | Product | Conversion Yield | Reference |

|---|---|---|---|---|

| Pseudomonas putida KT2440 (resting cells) | Pyridine | Pyridine N-oxide | 34% | nih.gov |

| Pseudomonas sp. MIL9 (resting cells) | Pyridine | Pyridine N-oxide | 30% | nih.gov |

| Pseudomonas putida KT2440 (resting cells) | Pyrazine | Pyrazine N-oxide | 28% | nih.gov |

| Pseudomonas sp. MIL9 (resting cells) | Pyrazine | Pyrazine N-oxide | 33% | nih.gov |

| Pseudomonas putida KT2440 (resting cells) | 2-Aminopyrimidine | 2-Aminopyrimidine N-oxide | 25% | nih.gov |

| Pseudomonas sp. MIL9 (resting cells) | 2-Aminopyrimidine | 2-Aminopyrimidine N-oxide | 22% | nih.gov |

Mechanistic Investigations of Oxidative Dimerization in Pyridine-2-carboxamide Derivatives

The oxidative dimerization of pyridine-2-carboxamide derivatives represents a complex transformation leading to novel polyheterocyclic structures. Research into this area has focused on understanding the underlying mechanisms that govern the reaction's regio- and stereoselectivity. A significant study investigated the noncatalyzed, hypochlorite-induced oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govacs.org This reaction was found to be highly dependent on the solvent system, proceeding through different mechanistic pathways to yield distinct products. nih.gov

When 3-aminothieno[2,3-b]pyridine-2-carboxamides were treated with sodium hypochlorite (B82951) (commercial bleach) in aqueous dioxane, a highly stereoselective oxidative dimerization occurred, affording complex pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones in moderate yields. acs.org The reaction proceeds with the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, without the involvement of the pyridine nitrogen or the sulfur atom in the oxidation process. acs.org

Two potential mechanisms have been proposed for this transformation. acs.org

Mechanism #1: This pathway suggests that the reaction is initiated by the presence of HOCl from the hydrolysis of NaOCl. The process involves a series of steps leading to the dimeric product. acs.org

Mechanism #2: An alternative mechanism has also been depicted, although both proposed pathways are considered disputable and necessitate further detailed investigation to be confirmed. acs.org

The stereoselectivity of the reaction is noteworthy, producing only one of eight possible enantiomeric pairs (R,R,R,R/S,S,S,S). acs.org The yields were found to improve when the oxidation was conducted under phase-transfer catalyst (PTC) conditions in a dichloromethane–water system. acs.org The scope of this reaction is primarily limited to substrates with electron-donating groups on the aryl substituents of the carboxamide. acs.org

In a different solvent system, such as ethanol, the oxidation of the same 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) precursors with bleach did not yield the dimeric products. Instead, the reaction led to the formation of 2-alkoxy-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamides. acs.org The proposed mechanism for this outcome involves an initial electrophilic chlorination at the C-2 position, creating a stabilized cation. This is followed by deprotonation, nucleophilic substitution of the chlorine by an ethoxide ion from the solvent, and subsequent hydrolysis. acs.org

Catalytic Approaches in the Synthesis of Pyridine N-Oxide Systems

The synthesis of pyridine N-oxides, the direct precursors to this compound, is a cornerstone transformation in heterocyclic chemistry. Catalytic methods are favored for their efficiency, selectivity, and improved environmental profile over stoichiometric reagents. A range of catalytic systems has been developed, employing transition metals, organocatalysts, and biomolecule-inspired catalysts.

A highly effective method for the selective oxidation of pyridine to pyridine-N-oxide utilizes titanosilicate catalysts with hydrogen peroxide as the oxidant. researchgate.net Among various titanosilicates tested, Ti-MWW demonstrated superior catalytic activity and product selectivity compared to TS-1, Ti-Beta, and Ti-MOR. Under optimized conditions, the Ti-MWW catalyst achieved over 99% pyridine conversion and over 99% selectivity for pyridine-N-oxide, establishing it as a highly active and reusable heterogeneous catalyst for this transformation. researchgate.net

Organocatalysis has also emerged as a powerful tool. Chiral 4-Aryl-pyridine-N-oxides (ArPNOs) have been designed as novel nucleophilic organocatalysts for acyl transfer reactions. acs.org Mechanistic experiments revealed that the N-oxide functionality is crucial for the observed catalytic activity and that the nucleophilicity of the oxygen atom in the pyridine-N-oxide is greater than that of the nitrogen in the corresponding pyridine. acs.org This work broadens the scope of chiral pyridine-N-oxides as effective organocatalysts by allowing for structural diversity at the C-4 position of the pyridine ring. acs.org

Inspired by biological systems, a fundamentally new approach for the catalytic, enantioselective N-oxidation of pyridines has been developed using aspartic acid-containing peptides as catalysts. nih.govchemrxiv.org This method is based on a catalytic cycle where the aspartyl side chain shuttles between its free acid and peracid forms. nih.gov The system is effective for the desymmetrization of bis(pyridine) substrates, providing a novel route to chiral pyridine frameworks. nih.govchemrxiv.org A key feature of this system is that both the pyridine substrate and the N-oxide product can act as transient co-catalysts, preventing the rearrangement of a key intermediate and ensuring catalytic turnover. nih.gov The utility of this method has been demonstrated in the asymmetric N-oxidation of complex, drug-like scaffolds such as Loratadine and Varenicline. nih.govchemrxiv.org

Furthermore, chiral oxazoline-substituted pyridine N-oxides have been synthesized and evaluated as catalysts. mdpi.com These hybrid molecules combine the properties of N-oxides and oxazolines, which are highly effective ligands in asymmetric catalysis. The synthesis can proceed either by oxidizing a pre-formed pyridine-oxazoline or by building the oxazoline (B21484) ring onto a pyridine N-oxide precursor. mdpi.com These catalysts have shown effectiveness in reactions like the allylation of benzaldehyde (B42025) with allyl-trichlorosilane, with pyridine N-oxide oxazolines providing the product in up to 90% yield and 71% enantiomeric excess (ee). mdpi.com

Comprehensive Spectroscopic and Structural Characterization of Pyridine 2 Carboxamide 1 Oxide Systems

Elucidating Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Pyridine-2-carboxamide 1-oxide systems. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer profound insights into the chemical environment of each atom, their connectivity, and spatial arrangements.

Proton (¹H) and Carbon-13 (¹³C) NMR for Amide and Pyridine (B92270) N-Oxide Moiety Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the primary structure of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of the protons and carbons within the molecule.

For the pyridine N-oxide ring, the protons typically appear as multiplets in the aromatic region of the ¹H NMR spectrum. For instance, in a study of 2-carboxypyridine N-Oxide in DMSO, the aromatic protons were observed as multiplets between δ 7.88-7.95 ppm, a double doublet at δ 8.30-8.32 ppm, and a multiplet at δ 8.73-8.74 ppm. rsc.org The corresponding ¹³C NMR signals for the pyridine N-oxide ring in the same solvent were found at δ 128.6, 130.1, 132.8, 135.9, and 139.0 ppm. rsc.org The amide protons (–NH₂) of the carboxamide group typically present as a broad singlet in the ¹H NMR spectrum, and its chemical shift can be influenced by solvent and temperature. chemicalbook.com The carbonyl carbon of the amide group is a key feature in the ¹³C NMR spectrum, with a characteristic signal appearing at δ 160.9 ppm for 2-carboxypyridine N-Oxide in DMSO. rsc.org

The following table summarizes typical NMR data for the this compound moiety:

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Moiety| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Reference |

| ¹H | Pyridine Ring Protons | δ 7.8 - 8.8 | rsc.org |

| Amide Protons (-NH₂) | δ 6.7 (broad) | chemicalbook.com | |

| ¹³C | Pyridine Ring Carbons | δ 128 - 140 | rsc.org |

| Amide Carbonyl (C=O) | δ ~161 | rsc.org |

Note: Chemical shifts are dependent on the solvent, concentration, and temperature.

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY) for Complete Signal Assignment and Conformational Analysis

To unambiguously assign all proton and carbon signals and to probe the three-dimensional structure, two-dimensional (2D) NMR techniques are employed. ucl.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a clear map of which proton is attached to which carbon. sdsu.edumdpi.com This is instrumental in assigning the signals of the pyridine ring. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity between the pyridine ring and the carboxamide group, as it can show the correlation between the pyridine protons and the amide carbonyl carbon. acs.orgnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space, providing through-space correlations. ucl.ac.uk This information is vital for determining the preferred conformation of the molecule, such as the relative orientation of the carboxamide group with respect to the pyridine N-oxide ring. The presence of cross-peaks in a NOESY spectrum indicates spatial proximity (typically < 5 Å) between the correlated protons. ucl.ac.uk

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural and conformational analysis of this compound systems in solution. acs.orgnih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and how they interact with their environment.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound and its Metal Complexes

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups in this compound. The amide group exhibits several distinct bands. The N-H stretching vibrations of the amide –NH₂ group are typically observed as weak bands between 3080 and 3025 cm⁻¹ due to hydrogen bonding. ias.ac.in The amide I band, which is primarily due to the C=O stretching vibration, is a strong and characteristic absorption found around 1680 cm⁻¹ for the free ligand. ias.ac.in

Upon coordination to a metal ion, the vibrational frequencies of these groups can shift. For instance, in mononuclear copper(II) complexes of pyridine-2-carboxamide, the metal-coordinated C=O vibration is observed between 1670–1665 cm⁻¹. ias.ac.in The N-O stretching vibration of the pyridine N-oxide moiety is also a key diagnostic band in the FTIR spectrum.

The table below presents characteristic FTIR absorption bands for Pyridine-2-carboxamide and its metal complexes.

Interactive Data Table: Characteristic FTIR Frequencies (cm⁻¹) for this compound Systems| Functional Group | Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Reference |

| Amide | N-H stretch | 3080 - 3025 (weak) | - | ias.ac.in |

| C=O stretch (Amide I) | ~1680 (strong) | 1670 - 1665 | ias.ac.in | |

| Pyridine N-Oxide | N-O stretch | - | - | |

| Metal-Ligand | M-N stretch | - | 499 - 457 | dergipark.org.tr |

| M-O stretch | - | 586 - 508 | dergipark.org.tr |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR, particularly for vibrations that are weak or inactive in the infrared spectrum. The Raman spectrum of pyridine and its derivatives is dominated by ring breathing and stretching modes. researchgate.net For pyridine itself, these modes are observed around 978 cm⁻¹ and 1021 cm⁻¹ (ring breathing) and 1205 cm⁻¹, 1468 cm⁻¹, and 1568/1574 cm⁻¹ (ring stretch). researchgate.net

In this compound, these characteristic pyridine ring modes will be present, and their positions may be influenced by the carboxamide and N-oxide substituents. Surface-Enhanced Raman Scattering (SERS) studies have shown that the Raman spectrum can be significantly altered upon adsorption to metal surfaces, indicating interactions between the molecule and the substrate. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) in the mass spectrum confirms the molecular formula of the compound. For this compound (C₆H₆N₂O₂), the expected exact mass is approximately 138.04 g/mol . nih.gov

Electron Ionization (EI) mass spectrometry of related pyridine carboxamides reveals characteristic fragmentation patterns. mdpi.com For instance, the fragmentation of pyridine-2-carboxamide often involves the loss of the amide group or cleavage of the pyridine ring, leading to specific fragment ions that help to confirm the structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further solidifying the structural assignment. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile and polar molecules, including metal complexes. In the study of this compound and its derivatives, ESI-MS is employed to confirm the molecular weight of synthesized compounds and to provide insights into the composition of complex species in solution. conicet.gov.arnih.gov

For instance, high-resolution ESI-MS has been used to confirm the formation of various derivatives. The ESI-MS of N,N-bis(2-pyridinecarboxamide)-1,2-ethane (H₂L¹) and its ruthenium(II) complexes provided crucial data for their characterization. nih.gov Similarly, the technique was used to identify the (M+Na)⁺ adducts for compounds like 3-amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, confirming their molecular weights. nih.gov

In the characterization of lanthanide complexes, such as those with the enantiomers of N,N'–bis(1–phenylethyl)–2,6–pyridinedicarboxamide, ESI-MS in acetonitrile (B52724) revealed the formation of stable [LnL₃]³⁺ complexes. nih.gov For example, the complex [Eu((R,R)–1)₃]Cl₃ showed a peak at m/z 424.1 corresponding to the [Eu((R,R)–1)₃]³⁺ species. nih.gov

The following table summarizes representative ESI-MS data for some this compound derivatives and their complexes.

Table 1: Representative ESI-MS Data for this compound Systems

| Compound/Complex | Calculated m/z | Found m/z | Species | Reference |

|---|---|---|---|---|

| 3-Amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]this compound | Not specified | Not specified | Not specified | acs.org |

| C₃₆H₃₆N₆NaO₆S₂ | 735.2041 | 735.2035 | (M + Na)⁺ | nih.gov |

| C₁₈H₁₉N₃NaO₃S | 380.1050 | 380.1039 | (M + Na)⁺ | nih.gov |

| [Eu((R,R)–1)₃]Cl₃ | 424.1 (for [Eu((R,R)–1)₃]³⁺) | 424.1 | [Eu((R,R)–1)₃]³⁺ | nih.gov |

| [Gd((R,R)–1)₃]Cl₃ | 425.8 (for [Gd((R,R)–1)₃]³⁺) | 425.8 | [Gd((R,R)–1)₃]³⁺ | nih.gov |

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathways

Electron ionization (EI) mass spectrometry is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. nih.gov While molecular ions of some complex pyridine-2-carboxamide derivatives can be unstable under EI conditions, the resulting fragment ions offer valuable insights into their structure. acs.orgresearchgate.net

For a series of N-substituted 2,3-pyridinedicarboximides, a related class of compounds, the fragmentation patterns were found to be dependent on the nature of the N-substituent (aryl, alkyl, or functionalized alkyl). researchgate.net In the case of some thienopyridine derivatives, which are structurally related to this compound, the mass spectra revealed characteristic fragment ions such as [M – 2Ar–N═C═O]⁺ and [Ar–N═C═O]⁺. acs.org The loss of an oxygen atom from the molecular ion is a noted fragmentation pathway for pyrazine (B50134) N-oxides under EI-MS, which can help in differentiating regioisomers. conicet.gov.ar

A systematic analysis of substituted pyrazine N-oxides, which share the N-oxide feature, showed that fragmentation could be used to distinguish between positional isomers. For example, 3-substituted pyrazine N-oxides with a carbamoyl (B1232498) group exhibited a characteristic [M + H - NH₃ - CO]⁺ fragment ion. conicet.gov.ar

The table below presents typical fragmentation data observed in the EI-MS of a thienopyridine derivative.

Table 2: EI-MS Fragmentation Data for a Representative Thienopyridine Derivative

| Compound | m/z | Relative Intensity (%) | Proposed Fragment | Reference |

|---|---|---|---|---|

| C₃₆H₃₆N₆O₆S₂ | 484 | 13 | Not specified | nih.gov |

| 414 | 12 | [M – 2ArN=C=O] | nih.gov | |

| 365 | 22 | Not specified | nih.gov | |

| 149 | 70 | [ArN=C=O] | nih.gov | |

| 121 | 100 | [ArN=C=O – 28] | nih.gov | |

| 107 | 21 | Not specified | nih.gov | |

| 62 | 27 | Not specified | nih.gov |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and luminescence techniques, is instrumental in probing the electronic structure and photophysical properties of this compound systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orguu.nl For this compound and its derivatives, the UV-Vis spectra are characterized by absorption bands arising from π-π* and n-π* electronic transitions within the aromatic rings and the carboxamide group. mdpi.comacademie-sciences.fr

In a study of carbon nitride functionalized with picolinamide (B142947), the UV-Vis absorption spectrum showed enhanced visible light absorption around 420 nm, indicating improved light utilization. mdpi.com The absorption spectra of various metal complexes with pyridine carboxamide ligands typically display intraligand π-π* transitions in the UV region. academie-sciences.fr For instance, copper(II) and nickel(II) complexes with N-(8-quinolyl)pyridine-2-carboxamide show bands in the 228–415 nm range. academie-sciences.fracademie-sciences.fr In some cases, the d-d transitions of the metal ions can be observed, though they may be obscured by the more intense intraligand transitions. academie-sciences.fr The interaction of nicotinamide (B372718) with caffeine (B1668208) has been shown to cause a red shift in the absorption spectra, indicating the formation of a new complex. spbstu.ru

The following table provides examples of UV-Vis absorption data for related compounds.

Table 3: UV-Vis Absorption Data for Pyridine Carboxamide Complexes

| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Reference |

|---|---|---|---|---|---|

| [Cu(bpq)NCS]n | Dichloromethane | 589 | 222 | d-d | academie-sciences.fr |

| 373 | 10780 | Intraligand | academie-sciences.fr | ||

| 260 | 48670 | Intraligand | academie-sciences.fr |

Luminescence Spectroscopy and Lifetime Measurements for Photophysical Properties of Complexes

Luminescence spectroscopy, including fluorescence and phosphorescence measurements, provides valuable information on the emissive properties of molecules and their excited state dynamics. tandfonline.com For complexes of this compound, particularly with lanthanide ions, luminescence studies are crucial for understanding the ligand-to-metal energy transfer processes. researchgate.netrsc.org

Complexes of europium(III) and terbium(III) with pyridine-2,6-dicarboxamide exhibit efficient ligand-sensitized luminescence in the visible region. researchgate.net The lifetimes of these emissions are in the millisecond range, indicating the characteristic long-lived excited states of lanthanide ions. researchgate.net For example, the europium(III) complex has a lifetime of 1.9 ms (B15284909) and the terbium(III) complex has a lifetime of 2.2 ms in the solid state. researchgate.net The intensity of the "hypersensitive" ⁵D₀→⁷F₂ transition in europium(III) complexes is particularly sensitive to the coordination environment and the nature of the ligand. researchgate.net

Studies on lanthanide complexes with a pyridine-bis(carboxamide)-bithiophene sensitizer (B1316253) have shown emission in the near-infrared (NIR) region upon excitation. rsc.org The quantum yields and excited-state lifetimes are key parameters determined from these measurements to assess the efficiency of the luminescence. rsc.org

Table 4: Luminescence Data for Lanthanide Complexes with Pyridine Carboxamide Ligands

| Complex | State | Luminescence Lifetime (ms) | Key Emission Transition | Reference |

|---|---|---|---|---|

| Eu(pcam)₃₃ | Solid | 1.9 | ⁵D₀→⁷F₂ | researchgate.net |

Single Crystal X-ray Diffraction for Definitive Solid-State Structures

Crystal Structures of this compound Ligands and Derivatives

The crystal structure of this compound itself has been determined, providing a foundational understanding of its solid-state conformation. nih.gov X-ray diffraction studies have also been crucial in characterizing a variety of its derivatives and metal complexes. For instance, the crystal structure of a dimeric product formed from the oxidative dimerization of a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivative was elucidated by XRD, revealing a pair of (R,R,R,R)/(S,S,S,S) enantiomers. nih.gov This study provided detailed bond lengths and angles, as well as information on intermolecular hydrogen bonding with solvent molecules. nih.gov

In metal complexes, XRD reveals the coordination mode of the ligand. For example, in a uranyl complex, the this compound derivative acts as a bidentate chelating ligand, bonding through both the N-oxo and amide oxygen atoms. researchgate.net In contrast, in a europium complex, the ligand was found to be monodentate, coordinating only through the N-oxo oxygen. researchgate.net The crystal structure of trans-diaquabis(pyridine-2-carboxamide-N,O)-nickel(II)dibromide shows the ligand coordinating through the ring nitrogen and amide oxygen atoms in a trans configuration. researchgate.net

The following table presents selected crystallographic data for a derivative of this compound.

Table 5: Selected Crystallographic Data for a Thienopyridine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄₀H₃₆D₁₂N₆O₆S₄ | acs.org |

| Crystal System | Triclinic | acs.org |

| Space Group | P1̅ | acs.org |

| a (Å) | 11.0531(3) | acs.org |

| b (Å) | 12.6868(3) | acs.org |

| c (Å) | 16.6049(5) | acs.org |

| α (°) | 75.757(2) | acs.org |

| β (°) | 83.114(2) | acs.org |

| γ (°) | 66.615(3) | acs.org |

| Volume (ų) | 2070.87(11) | acs.org |

Geometric Parameters and Coordination Environments in Metal Complexes of this compound

The coordination chemistry of this compound and its derivatives reveals a variety of geometric parameters and coordination environments, largely influenced by the nature of the metal ion, the substituents on the ligand, and the presence of counter-ions or solvent molecules. researchgate.net In its metal complexes, this compound can act as a versatile ligand, coordinating in both neutral and deprotonated forms.

In the neutral form, the ligand typically coordinates to metal ions through the carbonyl oxygen atom. ias.ac.in However, upon deprotonation of the amide group, coordination occurs via the amido nitrogen atom, which can lead to the formation of stable chelate rings. ias.ac.inresearchgate.net The N-oxide group also provides a key coordination site, allowing the ligand to act as a bidentate chelating agent through the N-oxide oxygen and the amide oxygen or nitrogen. researchgate.net

Studies on various metal complexes have elucidated specific geometric details. For instance, in some copper(II) complexes, the coordination environment around the metal center is a perfect square planar [CuN₄] geometry. ias.ac.in The bond lengths between the copper and the pyridine nitrogen atoms are typically around 2.0179 Å. ias.ac.in In other cases, such as with uranyl nitrate, the ligand acts as a bidentate chelating agent, bonding through both the N-oxo and amide oxygen atoms, resulting in a seven-coordinate environment for the uranium atom. researchgate.net With europium nitrate, the ligands have been observed to exhibit monodentate behavior, coordinating only through the N-oxo oxygen atoms. researchgate.net

The coordination of the deprotonated carboxamido-N can lead to a delocalization of the negative charge along the amide C-N and C-O bonds. This results in bond lengths that are intermediate between single and double bonds, a characteristic that can be observed in their infrared spectra. ias.ac.in

The versatility of pyridine-2-carboxamide and its derivatives as ligands is further demonstrated in the formation of polynuclear complexes. For example, some pyridine dicarboxamide ligands can react with copper(II) acetate (B1210297) to form tricopper(II) complexes where the deprotonated amidic nitrogen atoms and acetate anions bridge the copper ions. researchgate.netrsc.org In other instances, dimeric copper(II) complexes have been reported where the ligand is tridentate, coordinating through the central pyridine nitrogen and the deprotonated carboxamide groups to one copper center, while a terminal pyridyl ring coordinates to the second copper atom. researchgate.netrsc.org

The table below summarizes the coordination environments and key geometric parameters for a selection of metal complexes with pyridine-2-carboxamide and related ligands.

Table 1: Geometric Parameters and Coordination Environments in Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Ligand Coordination Mode | Reference |

|---|---|---|---|---|---|

| [Cu(L)₂]·8H₂O (L = pyridine 2-carboxamide) | Cu(II) | Square Planar | Cu-N(pyridine) ≈ 2.018 | Deprotonated bidentate (N, N) | ias.ac.in |

| [UO₂(NO₃)₂{C₅H₄NOCONH(tC₄H₉)}] | U(VI) | Seven-coordinate | - | Neutral bidentate (N-oxo-O, amide-O) | researchgate.net |

| [Eu(NO₃)₃(H₂O){C₅H₄NOCON(ⁱC₃H₇)₂}₂] | Eu(III) | - | - | Neutral monodentate (N-oxo-O) | researchgate.net |

| [Cu₃(L)₂(μ₂-OAc)₂] (H₂L = 2,6-bis(pyrazine-2-carboxamido)pyridine) | Cu(II) | - | - | Deprotonated tridentate and bridging acetate | researchgate.netrsc.org |

| [Cu(L⁸)(OH₂)]₂·2H₂O (H₂L⁸ = N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide) | Cu(II) | - | - | Deprotonated tridentate and monodentate | researchgate.netrsc.org |

| [CuI(C₅H₅N₃O)]n (pyrazine-2-carboxamide) | Cu(I) | Distorted Tetrahedral | Cu-N = 2.059(3), Cu-I = 2.6016(5) - 2.6437(5) | Monodentate (N) | iucr.org |

| [Zn(NCS)₂(pia)₂] (pia = picolinamide) | Zn(II) | Octahedral | - | Bidentate (N, O) | researchgate.net |

| [CoIII₂FeIII(NH₂pao)₆]³⁺ (NH₂paoH = pyridine-2-amidoxime) | Fe(III), Co(III) | Octahedral | Fe-O = 2.005(2) - 2.053(2), Co-N = 1.884(3) - 1.961(3) | Bridging and chelating | mdpi.com |

Analysis of Intermolecular Interactions and Packing Arrangements in Crystalline Solids

The crystalline solids of this compound and its derivatives exhibit a rich variety of intermolecular interactions and packing arrangements, which are crucial in determining their supramolecular structures. These interactions include hydrogen bonding, π-π stacking, and other non-covalent forces.

Hydrogen bonding is a predominant feature in the crystal packing of these compounds. mdpi.com The amide group (-CONH₂) is a potent hydrogen bond donor, while the N-oxide group is an effective proton acceptor. mdpi.com This leads to the formation of robust hydrogen-bonded networks. For instance, in co-crystals of pyridine-2-carboxamide with dicarboxylic acids, the nature of the hydrogen bonding motif can change from a trimer to a one-dimensional chain as the length of the dicarboxylic acid's alkyl chain increases. nih.gov

Intermolecular hydrogen bonds are also prevalent. In some crystal structures, N-H···O and N-H···N hydrogen bonds are observed, connecting adjacent molecules. iucr.org For example, in the crystal structure of a Cu(I) complex with pyrazine-2-carboxamide, molecules are linked via N-H···O and N-H···N hydrogen bonds. iucr.org In the presence of solvent molecules, such as water or DMSO, these can also participate in the hydrogen-bonding network, bridging different components of the crystal. acs.org

π-π stacking interactions between the pyridine rings are another significant factor in the crystal packing of these aromatic compounds. These interactions, with centroid-centroid distances typically in the range of 3.4 to 4.1 Å, contribute to the stabilization of the crystal lattice. researchgate.netiucr.org In some cases, these π-π interactions lead to the formation of layered structures. researchgate.net

The table below provides a summary of the types of intermolecular interactions and their geometric parameters found in the crystalline solids of pyridine-2-carboxamide and related compounds.

Table 2: Intermolecular Interactions and Packing Arrangements in Crystalline Solids

| Compound/Complex | Intermolecular Interaction Type | Geometric Parameters | Resulting Packing Arrangement | Reference |

|---|---|---|---|---|

| Pyridine-2-carboxamide-dicarboxylic acid co-crystals | Hydrogen bonding (O-H···N, N-H···O) | Varies with acid chain length | Trimer or 1D chain | nih.gov |

| N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives | Intramolecular hydrogen bonding (N-H···O) | - | Quasi-ring formation | researchgate.net |

| [CuI(C₅H₅N₃O)]n | Hydrogen bonding (N-H···O, N-H···N), π-π stacking | Centroid-centroid distance = 4.080(2) Å | Ladder-like polymer chains | iucr.org |

| N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide monohydrate | Intramolecular hydrogen bonding | - | - | researchgate.netrsc.org |

| Luteolin-isonicotinamide cocrystal | Hydrogen bonding (O-H···N), π-π stacking | - | Layered structure | researchgate.net |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivatives | Intermolecular hydrogen bonding with solvent (DMSO) | O···H distances ≈ 2.1-2.2 Å | - | acs.org |

Advanced Computational and Theoretical Chemistry of Pyridine 2 Carboxamide 1 Oxide

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of pyridine (B92270) N-oxide derivatives by modeling their electron density. nih.govmdpi.comresearchgate.net

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govtandfonline.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for a Related Pyridine Derivative (Note: Data below is for a related compound, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, to illustrate typical values obtained via DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.65 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 4.93 |

Electrostatic Potential (ESP) Mapping for Identifying Reactive Sites

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically shown in red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For pyridine N-oxide derivatives, the ESP map helps to understand intermolecular interactions and reactivity. In related thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, ESP maps have been used to analyze molecular reactivity sites. nih.govtandfonline.com The oxygen atom of the N-oxide group generally creates a region of high negative potential, indicating its role as a primary site for electrophilic interaction and hydrogen bonding. nih.gov The distribution of potential across the aromatic ring and the carboxamide group highlights the areas most likely to engage in chemical reactions.

Quantum Chemical Descriptors (Ionization Potential, Electron Affinity, Hardness, Softness, Electronegativity)

Derived from HOMO and LUMO energy values, quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I): Corresponds to the energy required to remove an electron. It is estimated as I = -E_HOMO.

Electron Affinity (A): Represents the energy released when an electron is added. It is estimated as A = -E_LUMO.

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Indicates resistance to change in electron distribution. It is given by η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it measures the molecule's polarizability. Soft molecules are more reactive. researchgate.net

These parameters are crucial for predicting how Pyridine-2-carboxamide 1-oxide and its derivatives will behave in different chemical environments. Studies on various pyridine carboxamides and imidazo[1,2-a]pyridine-3-carboxamides have successfully used these descriptors to correlate theoretical reactivity with observed biological activity. researchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for a Related Compound (Note: These values are for demonstration purposes and are not specific to this compound.)

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.65 |

| Electron Affinity (A) | -ELUMO | 1.72 |

| Electronegativity (χ) | (I + A) / 2 | 4.185 |

| Chemical Hardness (η) | (I - A) / 2 | 2.465 |

Non-Linear Optical (NLO) Properties and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The study of Non-Linear Optical (NLO) properties is important for developing new materials for photonics and optoelectronics. DFT calculations are used to determine NLO properties such as molecular polarizability (α) and the first hyperpolarizability (β), which indicate a molecule's potential for NLO applications. The presence of the N-oxide group in pyridine derivatives can enhance these properties due to its charge donor and acceptor capabilities. nih.gov Computational studies on nitro-pyridine-N-oxides have highlighted their potential as NLO materials. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density topology. nih.gov It allows for the characterization of chemical bonds and intermolecular interactions based on the properties of critical points in the electron density. For pyridine N-oxide systems, QTAIM analysis has been used to understand the nature of the N→O bond and the effects of substituents on the ring's electronic structure. nih.gov This analysis is also applied in studies of related structures like styrylthieno[2,3-b]pyridine-2-carboxamide to investigate their bonding characteristics. nih.govtandfonline.com

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

Conformational Analysis and Strain Energy Assessment of this compound Ligands

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. nih.gov For this compound, rotation around the single bond connecting the pyridine ring and the carboxamide group is a key conformational feature. The stability of different conformers is influenced by factors like steric hindrance and intramolecular hydrogen bonding.

In the related molecule picolinamide (B142947) (which lacks the N-oxide), the ground state is stabilized by an intramolecular hydrogen bond, and the barrier to amide rotation is approximately 18.3 kcal/mol. nih.gov The presence of the N-oxide group in this compound would likely influence this rotational barrier. The oxygen of the N-oxide can affect the electronic properties of the pyridine ring and potentially interact with the amide group, altering the conformational landscape.

Strain energy assessment, often performed using molecular mechanics, quantifies the steric and electronic strain within a given conformation. researchgate.netacs.org By calculating the energies of various conformers, the most stable, low-energy arrangement can be identified. This is critical for understanding how the ligand might orient itself when binding to a biological receptor. For example, molecular mechanics analyses have been used to assess the strain energy encountered by decorated pyridine N-oxide ligands upon chelation with metal ions, predicting the most favorable binding structures. researchgate.netacs.org

Molecular Docking for Predicting Binding Modes and Affinities with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for forecasting the binding affinity and mode of a small molecule with its protein target.

Research on various derivatives of this compound has demonstrated their potential as inhibitors for several key protein targets. For instance, in silico docking studies have been performed on pyridine carboxamide and carbothioamide derivatives against enzymes like urease, cyclooxygenases (COX-1 and COX-2), nitric oxide synthase, and the main protease (Mpro) of SARS-CoV-2. tandfonline.commdpi.comnih.gov

These studies consistently show that the pyridine-based scaffold can effectively fit into the active sites of these proteins, forming various stabilizing interactions. The binding affinity is often quantified by a docking score, where a more negative value indicates a stronger predicted binding. Key interactions typically observed include:

Hydrogen Bonds: Formed between the amide or N-oxide groups and polar amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the pyridine ring and nonpolar residues.

Pi-Interactions: Such as π-π stacking or π-sulfur interactions, which contribute to the stability of the complex. tandfonline.com

Detailed findings from docking studies on various derivatives are summarized below.

| Derivative Family | Target Protein | Key Findings | Reference |

| Pyridine Carbothioamide Analogs | COX-1, COX-2, Nitric Oxide Synthase | A derivative with a methyl group at position 6 (R2) showed a favorable docking affinity of -6.9 kcal/mol with COX-1, forming hydrogen bonds and π-sulfur interactions. tandfonline.com | tandfonline.com |

| Pyridine Carboxamide Derivatives | Urease | Potent inhibitors were identified, forming strong hydrogen bonds and hydrophobic interactions within the urease active site. mdpi.com | mdpi.com |

| Styrylthieno[2,3-b]pyridine-2-carboxamide Derivatives | SARS-CoV-2 3CL Mpro | Two derivatives exhibited high binding energies of -14.6708 kcal/mol and -16.4521 kcal/mol, with interactions involving critical residues like His41, Cys145, and Glu166. nih.govtandfonline.com | nih.govtandfonline.com |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 Mpro | A benzodioxan derivative demonstrated potent interaction, confirmed by docking studies showing non-covalent interactions with His41, Glu166, and Cys145. rsc.org | rsc.org |

These results underscore the utility of molecular docking in identifying promising derivatives of this compound for further development as therapeutic agents. The specific interactions revealed by these studies provide a rational basis for designing molecules with improved affinity and selectivity. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations for Stability and Dynamic Behavior of Ligand-Protein Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamic behavior of the predicted ligand-protein complex over time. This technique provides a more realistic view of the interactions in a simulated physiological environment.

MD simulations have been crucial in validating the docking poses of this compound derivatives. For example, 100-nanosecond MD simulations were performed on styrylthieno[2,3-b]pyridine-2-carboxamide derivatives complexed with the SARS-CoV-2 Mpro protein. nih.govtandfonline.com The results of these simulations revealed that the compounds maintained a stable conformation within the active site, confirming the binding mode predicted by docking. nih.govtandfonline.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. Lower, stable RMSD values suggest a stable binding.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. Analysis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives showed the complex with Mpro to be stable throughout the simulation. rsc.org

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over the simulation time, confirming the persistence of key interactions.

Furthermore, Car-Parrinello Molecular Dynamics (CPMD) has been used to study the intramolecular dynamics of related N-oxide compounds, such as N-methyl-quinoline-2-carboxamide 1-oxide. nih.gov These simulations, performed in both the gas phase and crystalline state, provide deep insights into hydrogen bond dynamics and proton mobility, which are crucial for understanding the intrinsic properties of the N-oxide scaffold. nih.gov

| Derivative Family | Target Protein | Simulation Details | Key Findings | Reference |

| Styrylthieno[2,3-b]pyridine-2-carboxamide Derivatives | SARS-CoV-2 3CL Mpro | 100 ns MD simulation | The ligand-protein complexes showed high stability, confirming the binding affinity and interaction mode. | nih.govtandfonline.com |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 Mpro | 100 ns MD simulation | RMSF analysis indicated that the ligand-protein complex was stable throughout the simulation. | rsc.org |

| N-methyl-quinoline-2-carboxamide 1-oxide | (Intramolecular) | Car-Parrinello MD | Studied hydrogen bond dynamics and proton mobility, confirming the stability of the intramolecular hydrogen bridge. | nih.gov |

Coordination Chemistry of Pyridine 2 Carboxamide 1 Oxide Ligands with Metal Ions

Design Principles for Pyridine-2-carboxamide 1-oxide as a Chelating Agent

The efficacy of this compound as a chelating agent stems from the cooperative electronic and steric properties of its distinct functional groups.

This compound acts as a multifunctional ligand system. The N-oxide group and the carboxamide group work in concert to form a stable chelate ring with a metal ion. The N-oxide offers a hard oxygen donor, while the carboxamide group provides both a hard carbonyl oxygen donor and a potentially coordinating nitrogen atom upon deprotonation. In related systems, such as lanthanide complexes with picolinamide (B142947) (pyridine-2-carboxamide), the pyridyl nitrogen and the carbonyl oxygen coordinate to the metal ion to form a stable five-membered ring structure rsc.org. The introduction of the N-oxide functionality alters this behavior. In complexes with the analogous picolinic acid N-oxide, the ligand coordinates as a bidentate chelate through the N-oxide oxygen and one of the carboxylate oxygen atoms, forming a six-membered chelate ring researchgate.net. This demonstrates the ligand's ability to utilize its multiple donor sites to effectively sequester a metal ion.

The ligand exhibits significant donor flexibility, capable of coordinating through different atoms depending on the metal ion and reaction conditions. Pyridine-N-oxides typically bind to metal ions through the exocyclic oxygen atom acs.org. The carboxamide moiety, particularly when positioned at the 2-position of a pyridine (B92270) ring, is also a highly effective coordinating group rsc.org. While coordination often involves the neutral carbonyl oxygen and the pyridine nitrogen, deprotonation of the amide nitrogen can lead to N-coordination. This electronic flexibility allows the ligand to adapt to the specific electronic and steric requirements of the metal center rsc.org. For instance, in lanthanide complexes involving pyridine N-oxide platforms decorated with carbamoylmethylphosphine oxide (CMPO) fragments, tridentate and even pentadentate chelate structures have been observed, showcasing the versatile binding modes available through the combination of N-oxide and amide-type functionalities acs.org.

Complexation with Lanthanide and Actinide Metal Ions

The hard oxygen donor atoms of the N-oxide and carboxamide groups make this compound a particularly suitable ligand for hard metal ions such as the lanthanides and actinides.

The coordination chemistry of the linear uranyl (UO₂²⁺) cation is dominated by complexation in the equatorial plane researchgate.net. Ligands containing pyridine-N-oxide moieties are effective for binding actinides nih.gov. In related systems, such as uranyl complexes with 2,2′-bipyridine N-oxide, the uranium atom is found in a seven-coordinate environment researchgate.net. Pincer-type ligands incorporating pyridine units form distorted octahedral geometries with the uranyl ion, with typical U-O(oxo) bond lengths around 1.77-1.80 Å and U-N(pyridine) bond distances of approximately 2.53 Å nih.govacs.org.

The coordination chemistry of plutonium is also well-supported by ligands featuring N-oxide functionalities. In a notable example, a Plutonium(IV) complex was synthesized with a trifunctional ligand containing a central pyridine N-oxide ring flanked by two phosphine oxide groups. The resulting structure revealed a ten-coordinate plutonium center, with all coordinating atoms being oxygen. This demonstrates a strong preference of Pu(IV) for hard oxygen donors provided by such ligands researchgate.net.

Lanthanide ions readily form complexes with picolinamide and its derivatives. A Lanthanum(III) complex with picolinamide, [La(C₆H₆N₂O)₂(H₂O)₅]Cl₃, has been synthesized and structurally characterized, demonstrating the compatibility of the lanthanide series with this ligand framework rsc.org. For Samarium(III), a complex with a related 2,2′-bipyridine-6,6′-dicarboxylic acid ligand shows a nine-coordinate geometry, forming a distorted tri-capped trigonal prismatic coordination sphere rsc.org.

Europium(III) has been complexed with the closely related picolinic acid N-oxide ligand to form the complex anion [Eu(picNO)₄]⁻. In this structure, the ligand acts as an ionic bidentate chelate, coordinating through the N-oxide oxygen and a carboxylate oxygen researchgate.net. Ligands incorporating pyridine N-oxide platforms have also been investigated for the selective solvent extraction of Europium(III) and Americium(III) from nitric acid solutions acs.org. The slightly greater covalency in the Am-N bonds compared to Eu-N bonds in complexes with nitrogen-containing heterocyclic ligands is a key factor in achieving separation between these two elements nih.gov. A dimeric Americium(III) complex, [²⁴³Am(mpo)₂(μ-O-mpo)(H₂O)]₂·3H₂O, has been synthesized, and its structure shows differences in bonding compared to its lanthanide analogs, which is attributed to these increased covalent interactions rsc.org.

The stoichiometry and coordination geometries of complexes formed with this compound and its analogues are influenced by the specific metal ion, its ionic radius, and the counter-anions present.

For lanthanides, various coordination numbers are observed. The La(III) complex with picolinamide shows a 1:2 metal-to-ligand ratio with a coordination number of 9 (including five water molecules) rsc.org. Similarly, a Sm(III) complex exhibits a 1:2 stoichiometry, also resulting in a nine-coordinate metal center rsc.org. The Eu(III) complex with picolinic acid N-oxide forms a 1:4 metal-to-ligand complex anion, [Eu(picNO)₄]⁻, where the central ion is eight-coordinated in a distorted square antiprism geometry researchgate.net.

For actinides, higher coordination numbers are common. The Pu(IV) complex with a trifunctional pyridine N-oxide ligand has a 1:2 metal-to-ligand stoichiometry, leading to a 10-coordinate environment described as a distorted bicapped square antiprism researchgate.net. Uranyl complexes typically feature a seven-coordinate pentagonal bipyramidal geometry or a six-coordinate distorted octahedral geometry in the equatorial plane researchgate.netnih.gov.

Table of Metal-Ligand Stoichiometry and Coordination Geometries for Analogous Complexes

| Metal Ion | Ligand System | Metal:Ligand Ratio | Coordination Number | Coordination Geometry |

| La³⁺ | Picolinamide | 1:2 | 9 | Not Specified |

| Sm³⁺ | 2,2′-bipyridine-6,6′-dicarboxylate | 1:2 | 9 | Distorted Tri-capped Trigonal Prism |

| Eu³⁺ | Picolinic acid N-oxide | 1:4 | 8 | Distorted Square Antiprism |

| UO₂²⁺ | 2,2′-bipyridine N-oxide | 1:1 | 7 | Pentagonal Bipyramidal |

| Pu⁴⁺ | 2,6-bis(phosphine oxide)pyridine N-oxide | 1:2 | 10 | Distorted Bicapped Square Antiprism |

Complexation with Transition Metal Ions

The coordination chemistry of this compound and its analogs is of significant interest due to the presence of multiple potential donor atoms: the N-oxide oxygen, the amide oxygen, and the pyridine ring nitrogen. This arrangement allows for versatile coordination behavior with various metal ions, leading to the formation of complexes with diverse structures and properties.

Copper(II) and Nickel(II) Complexes of Pyridine Carboxamide N-Oxide Analogs

While specific studies focusing solely on the complexation of Copper(II) and Nickel(II) with this compound are not extensively detailed in the available literature, research on closely related analog ligands provides significant insight into the expected coordination modes. Analogs such as pyridine-2,6-dicarboxamide and its derivatives have been shown to form stable complexes with both Cu(II) and Ni(II).

Research into pyridine dicarboxamide ligands demonstrates their ability to form mono-, di-, tri-, and even tetranuclear copper(II) complexes. rsc.orgnih.gov In many of these complexes, the amide groups are deprotonated, allowing the negatively charged nitrogen atom to coordinate with the metal center, often alongside the pyridine nitrogen. For instance, 2,6-bis(pyrazine-2-carboxamido)pyridine and 2,6-bis(pyridine-2-carboxamido)pyridine react with copper(II) acetate (B1210297) to form tricopper(II) complexes where the deprotonated amidic nitrogens are key to the structure. nih.govresearchgate.net

Similarly, pyridine-2,6-dicarboxamide oxime, another analog, forms distinct complexes with both copper and nickel. The reaction with copper(II) sulfate produces a polymeric chain structure. rsc.org In contrast, the reaction with nickel(II) sulfate yields a discrete mononuclear complex, [Ni(C₇H₉N₅O₂)₂]²⁺, where the nickel ion is in a slightly distorted octahedral environment, coordinating through the heterocyclic and oxime nitrogen atoms. rsc.org The geometry around Cu(II) in complexes with pyridine or pyrazine (B50134) amides is frequently an axially elongated octahedron or square pyramidal. mdpi.com

For this compound, it is anticipated that coordination would primarily occur through the N-oxide oxygen and the amide oxygen, forming a stable chelate ring with the metal ion. The specific geometry and nuclearity of the resulting complexes would depend on factors such as the metal-to-ligand ratio, the counter-ion, and the solvent used during synthesis.

Table 1: Summary of Cu(II) and Ni(II) Complexation with Pyridine Carboxamide Analogs

| Metal Ion | Ligand Analog | Observed Complex Type | Coordination Details |

|---|---|---|---|

| Copper(II) | Pyridine-2,6-dicarboxamides | Mononuclear, Dinuclear, Trinuclear, Tetranuclear rsc.orgnih.gov | Coordination often involves deprotonated amide nitrogen and pyridine nitrogen. nih.govresearchgate.net |

| Copper(II) | Pyridine-2,6-dicarboxamide oxime | Polymeric rsc.org | Forms a 2D polymeric chain with bridging sulfate groups. rsc.org |

| Nickel(II) | Pyridine-2,6-dicarboxamide oxime | Mononuclear rsc.org | Distorted octahedral geometry with coordination via heterocyclic and oxime nitrogens. rsc.org |

| Nickel(II) | Pyridine-based Schiff bases | Distorted Square-Planar iucr.orgiucr.org | N₃S donor set from an unsymmetrically modified ligand. iucr.orgiucr.org |

Iron and Palladium Complexation

The interaction of this compound with iron and palladium is less characterized than with copper and nickel, but studies with related ligands offer valuable parallels.

The coordination chemistry of iron with pyridine amide ligands is rich, often involving high-coordinate species. For example, the ligand N,N'-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide forms seven-coordinate pentagonal bipyramidal iron(III) complexes where the deprotonated carboxamido nitrogens bind to the iron center in the equatorial plane. researchgate.net This highlights the ability of the deprotonated amide group to stabilize higher oxidation states of iron. Other studies on iron(III) complexes with 2-pyridyl oxime ligands have resulted in the formation of trinuclear, tetranuclear, and hexanuclear clusters, demonstrating the capacity of these ligands to act as bridging units. researchgate.net A study on pyclen-based iron(III) complexes with functionalized pyridine groups showed that modifications to the pyridine moiety can tune the electrochemical properties and thermodynamic stability of the resulting complexes. rsc.org

Palladium(II) chemistry is dominated by square-planar coordination geometry. researchgate.net While direct complexation with this compound is not well-documented, palladium(II) is known to interact with pyridine N-oxides, often in the context of catalysis. Pyridine N-oxides can act as directing groups for the Pd(II)-catalyzed arylation of C-H bonds. acs.org The coordination typically involves the N-oxide oxygen atom. Palladium(II) has also been shown to mediate the nitrosylation of 2-aminopyridines to form metal-stabilized diazotates. nih.gov Given palladium's affinity for N and O donor atoms, it is plausible that this compound would act as a bidentate ligand, coordinating through the N-oxide and amide oxygens to form a stable square-planar complex.

Solvent Extraction Performance and Chemical Stability in Nuclear Fuel Cycles

Derivatives of this compound have emerged as promising extractants for the separation of actinides from lanthanides in spent nuclear fuel reprocessing, a critical step for closing the nuclear fuel cycle. researchgate.netresearchgate.net The combination of a "hard" amide oxygen donor and a "soft" N-oxide donor allows for selective complexation and extraction.

Selective Extraction of Actinides from Lanthanides

The separation of trivalent minor actinides (like Am³⁺) from trivalent lanthanides (like Eu³⁺) is a significant challenge due to their similar ionic radii and chemical properties. acs.org Ligands that can exhibit selectivity are therefore of high value.

Research has demonstrated that N,N-dialkyl N-oxo pyridine 2-carboxamide (B11827560) ligands can selectively extract actinides over lanthanides from nitric acid media. researchgate.net A study using N,N-dioctyl N-oxo pyridine 2-carboxamide in n-dodecane to extract various metal ions from nitric acid solutions revealed a clear preference for actinides. The observed extraction trend was Pu⁴⁺ > UO₂²⁺ > Am³⁺ > Eu³⁺ over an acidity range of 0.01 M to 6 M HNO₃. researchgate.net This indicates a significant selectivity for americium (an actinide) over europium (a representative lanthanide). The ligand acts as a bidentate chelator, bonding through both the N-oxo and amide oxygen atoms to form a stable complex with the metal ion, facilitating its extraction into the organic phase. researchgate.net The stoichiometry of the extracted metal-ligand complexes has been found to be 1:2 for Pu and Am. researchgate.net

Table 2: Extraction Trend for N,N-dioctyl N-oxo pyridine 2-carboxamide

| Metal Ion | Extraction Preference | Acidity Range |

|---|---|---|

| Pu⁴⁺ | 1 (Highest) | 0.01 M to 6 M HNO₃ researchgate.net |

| UO₂²⁺ | 2 | 0.01 M to 6 M HNO₃ researchgate.net |

| Am³⁺ | 3 | 0.01 M to 6 M HNO₃ researchgate.net |

| Eu³⁺ | 4 (Lowest) | 0.01 M to 6 M HNO₃ researchgate.net |

Chemical and Radiolytic Stability of this compound Extractants under Process Conditions

For an extractant to be viable in nuclear fuel reprocessing, it must exhibit high stability against both the harsh chemical (highly acidic) and radiological conditions of the process. Degradation of the extractant can lead to reduced separation efficiency and the formation of problematic secondary waste streams.

N-oxo pyridine 2-carboxamide ligands have demonstrated robust stability under relevant conditions. Studies on N,N-dioctyl N-oxo pyridine 2-carboxamide have shown that the ligand maintains its extraction performance after prolonged exposure to both nitric acid and gamma radiation. researchgate.net Specifically, the ligand shows good chemical stability in 3 M HNO₃ for up to 200 hours. researchgate.net Furthermore, it exhibits excellent radiolytic stability, withstanding gamma radiation doses of up to 500 kGy without a significant loss in metal ion extraction capability. researchgate.net This high degree of stability makes these extractants strong candidates for advanced separation processes in the nuclear fuel cycle. researchgate.net

Table 3: Stability of N,N-dioctyl N-oxo pyridine 2-carboxamide Extractant

| Stability Type | Condition | Duration/Dose | Outcome |

|---|---|---|---|

| Chemical | 3 M HNO₃ | Up to 200 hours | Good stability, minimal impact on extraction. researchgate.net |

| Radiolytic | Gamma Radiation | Up to 500 kGy | Good stability, minimal impact on extraction. researchgate.net |

Advanced Applications in Catalysis and Sensing Technologies Non Clinical Contexts

Catalytic Activity of Pyridine-2-carboxamide 1-oxide Derivatives

The derivatives of this compound have emerged as versatile ligands in the field of catalysis. Their ability to coordinate with a wide range of metal ions has led to the development of catalysts with unique reactivity and selectivity profiles.